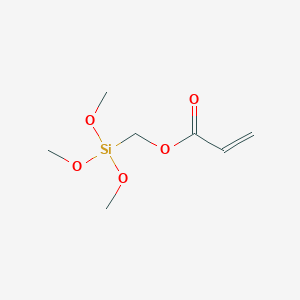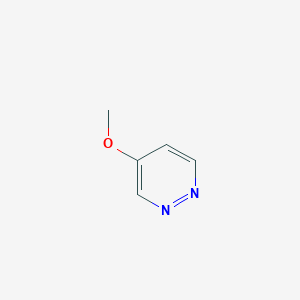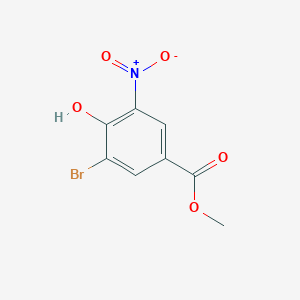
(1,3-Dioxan-2-ylethyl)magnesium bromide
Overview
Description
(1,3-Dioxan-2-ylethyl)magnesium bromide is a Grignard reagent, which is a class of organomagnesium compounds widely used in organic synthesis. This compound is particularly valuable due to its ability to form carbon-carbon bonds, making it a crucial intermediate in the synthesis of various organic molecules. The molecular formula of this compound is C6H11BrMgO2, and it is typically available as a solution in tetrahydrofuran (THF) .
Mechanism of Action
Target of Action
As a grignard reagent, it is known to be highly reactive and can interact with a variety of functional groups, such as carbonyl groups in aldehydes and ketones .
Mode of Action
(1,3-Dioxan-2-ylethyl)magnesium bromide, as a Grignard reagent, is known to participate in Grignard reactions . In these reactions, the Grignard reagent acts as a nucleophile, attacking electrophilic carbon atoms that are present in polar bonds . This can result in the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Biochemical Pathways
Grignard reagents, including this compound, are commonly used in organic synthesis to form carbon-carbon bonds . This suggests that they could potentially influence a wide range of biochemical pathways, particularly those involving the synthesis of complex organic molecules .
Result of Action
Given its reactivity, it is likely to interact with a wide range of molecules and could potentially have diverse effects depending on the specific context and conditions .
Action Environment
The action of this compound is highly dependent on the environment. As a Grignard reagent, it is extremely sensitive to moisture and can react violently with water . Therefore, it is typically used under anhydrous conditions . The presence of certain functional groups can also influence its reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: (1,3-Dioxan-2-ylethyl)magnesium bromide is prepared through the reaction of 2-(2-bromoethyl)-1,3-dioxane with magnesium metal in an anhydrous solvent such as THF. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:
C6H11BrO2+Mg→C6H11BrMgO2
Industrial Production Methods: In an industrial setting, the preparation of this compound involves large-scale reactors equipped with efficient stirring and temperature control systems. The process ensures the complete reaction of the starting materials and the formation of a high-purity product. The reaction mixture is typically filtered to remove any unreacted magnesium and other impurities, followed by distillation to obtain the desired concentration of the Grignard reagent in THF .
Chemical Reactions Analysis
Types of Reactions: (1,3-Dioxan-2-ylethyl)magnesium bromide primarily undergoes nucleophilic addition reactions, where the carbon-magnesium bond acts as a nucleophile. Some common reactions include:
Addition to Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.
Formation of Enamides: Used in Grignard addition-acylation methods to prepare enamides.
Preparation of Trisubstituted Allenes: Reacts with propargylic ammonium salts to form trisubstituted allenes.
Common Reagents and Conditions:
Solvent: Tetrahydrofuran (THF) is commonly used due to its ability to stabilize the Grignard reagent.
Temperature: Reactions are typically carried out at low temperatures to control the reactivity of the Grignard reagent.
Inert Atmosphere: Nitrogen or argon is used to prevent the reagent from reacting with moisture or oxygen.
Major Products:
Alcohols: Formed from the addition to carbonyl compounds.
Enamides: Resulting from Grignard addition-acylation methods.
Trisubstituted Allenes: Produced from reactions with propargylic ammonium salts .
Scientific Research Applications
(1,3-Dioxan-2-ylethyl)magnesium bromide has several applications in scientific research, including:
Organic Synthesis: Used as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Involved in the synthesis of febrifugine-based antimalarial drugs.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Radiolabeling: Employed in the synthesis of radiolabeled compounds for imaging and diagnostic purposes .
Comparison with Similar Compounds
(1,3-Dioxolan-2-ylmethyl)magnesium bromide: Another Grignard reagent with a similar structure but a different ring size.
Methylmagnesium bromide: A simpler Grignard reagent used for similar nucleophilic addition reactions.
Ethylmagnesium bromide: Another common Grignard reagent with a different alkyl group.
Uniqueness: (1,3-Dioxan-2-ylethyl)magnesium bromide is unique due to its specific ring structure, which imparts different reactivity and selectivity compared to other Grignard reagents. This makes it particularly useful in the synthesis of certain complex molecules where other Grignard reagents may not be as effective .
Properties
IUPAC Name |
magnesium;2-ethyl-1,3-dioxane;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O2.BrH.Mg/c1-2-6-7-4-3-5-8-6;;/h6H,1-5H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTDOBDFYXFIPN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CC1OCCCO1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrMgO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452623 | |
| Record name | (1,3-Dioxan-2-ylethyl)magnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480438-44-6 | |
| Record name | (1,3-Dioxan-2-ylethyl)magnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1,3-Dioxan-2-ylethyl)magnesium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Furo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1590980.png)






![3,11,19-trithiapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4,6,8,13,15,17-octaene](/img/structure/B1590991.png)

![3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarbaldehyde](/img/structure/B1590994.png)
